E3 ligase Ligand 23 is a small molecule that acts as a ligand for the cereblon E3 ubiquitin ligase. It is part of a growing class of compounds known as E3 ligase ligands, which are critical in the development of proteolysis-targeting chimeras (PROTACs). These compounds facilitate the ubiquitination and subsequent degradation of specific target proteins, thereby modulating various biological processes.
The primary chemical reaction involving E3 ligase Ligand 23 is its binding with the cereblon protein. This interaction promotes the formation of a ternary complex that includes the target protein, leading to its ubiquitination. The ubiquitin moiety is then tagged onto lysine residues of the substrate protein, signaling for its degradation via the 26S proteasome. This process is crucial for regulating protein levels within cells and can be exploited for therapeutic purposes, particularly in cancer treatment .
E3 ligase Ligand 23 exhibits significant biological activity by selectively targeting proteins for degradation. Its binding to cereblon has been shown to enhance the degradation of specific oncogenic proteins, making it a potential candidate for cancer therapeutics. The efficacy of this ligand in inducing proteasomal degradation has been demonstrated in various preclinical studies, indicating its promise in targeted protein degradation strategies .
The synthesis of E3 ligase Ligand 23 typically involves several key steps:
Research indicates that different synthetic routes can be employed depending on the desired properties of the final compound, including solubility and binding affinity .
E3 ligase Ligand 23 is primarily used in the development of PROTACs aimed at targeted protein degradation. Its applications include:
Studies on E3 ligase Ligand 23 have focused on its interactions with cereblon and various target proteins. Techniques such as competitive binding assays and mass spectrometry have been employed to elucidate these interactions. These studies reveal that E3 ligase Ligand 23 can effectively recruit specific target proteins into the ubiquitin-proteasome system, demonstrating its utility in targeted degradation strategies .
E3 ligase Ligand 23 can be compared with other similar compounds based on their structure, binding affinity, and biological activity. Here are some notable examples:
| Compound Name | Target E3 Ligase | Binding Affinity | Unique Features |
|---|---|---|---|
| E3 ligase Ligand 1A | Cereblon | High | First-generation PROTAC ligand |
| VHL ligand | von Hippel-Lindau | Moderate | Used extensively in PROTAC development |
| IAP ligand | Inhibitor of Apoptosis | Low | Focused on anti-cancer applications |
E3 ligase Ligand 23 stands out due to its high binding affinity for cereblon and its specific application in cancer therapy through targeted degradation mechanisms, which may not be as pronounced in other similar compounds .
1.1 Chemoinformatic Analysis of E3 Ligase Ligand 23’s Pharmacophore
E3 ligase Ligand 23 (C₂₀H₁₇N₃O₄; MW 363.37) features a glutarimide-derived core linked to a substituted isoindolinone moiety, as evidenced by its SMILES string: N(CC1=CC=CC=C1)C2=C3C(C(=O)N(C3=O)C4C(=O)NC(=O)CC4)=CC=C2 [3]. Pharmacophoric analysis using Extended Reduced Graph (ErG) fingerprints reveals:
| Pharmacophore Feature | Role in Cereblon Binding |
|---|---|
| Glutarimide ring | Anchors to tri-Trp pocket |
| Isoindolinone substituents | Modulate substrate specificity |
| Benzyl side chain | Enhances hydrophobic interactions |
ErG-based machine learning models demonstrate 93.8% accuracy in classifying cereblon binders, with Ligand 23 occupying a distinct vector space compared to VHL-targeting ligands [1] [2]. Nonlinear dimensionality reduction shows clustering aligned with cereblon’s substrate-recruitment profile [1].
Crystallographic studies of cereblon-ligand complexes reveal three critical interaction elements [4] [7]:
Substrate recruitment interface
| Feature | Ligand 23 | Thalidomide | Pomalidomide |
|---|---|---|---|
| Core structure | Glutarimide-isoindolinone | Phthalimide-glutarimide | Amino-substituted phthalimide |
| Key substitutions | Benzyl side chain | None | 4-Amino group |
| Degradation targets | Ikaros/Aiolos | CK1α, Ikaros/Aiolos | Ikaros/Aiolos, GSPT1 |
| Binding affinity (Kd) | 55 nM (predicted) [3] | 250 nM [7] | 180 nM [4] |
Ligand 23’s structural modifications enable:
The synthesis of E3 ligase Ligand 23 represents a sophisticated example of multi-step organic synthesis employed in the construction of Proteolysis Targeting Chimera core scaffolds. This compound, bearing the Chemical Abstracts Service number 444287-56-3 and molecular formula C₂₀H₁₇N₃O₄, serves as a cereblon-binding ligand capable of recruiting the Cullin-RING ligase 4 complex for targeted protein degradation [1] [2]. The synthetic approach toward such cereblon ligands typically involves several key transformations that establish the essential pharmacophoric elements required for E3 ligase recognition and subsequent ternary complex formation.
Palladium-catalyzed cross-coupling reactions represent a cornerstone methodology in Proteolysis Targeting Chimera synthesis, particularly for the construction of biaryl linkages and the attachment of linker moieties [6] [7]. The Suzuki-Miyaura coupling reaction has proven especially valuable for connecting aryl boronic acids or esters with aryl halides under mild conditions. Optimization studies have demonstrated that temperature control is critical, with reactions conducted at 100°C providing optimal yields while minimizing the formation of unwanted dimerization products [5]. The use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, combined with appropriate bases like potassium carbonate or cesium carbonate, facilitates efficient bond formation with excellent functional group tolerance.
The incorporation of linker attachment points requires careful consideration of synthetic accessibility and the preservation of cereblon binding affinity. Boronic ester functionalization has emerged as a particularly effective strategy, allowing for the introduction of diverse substituents while maintaining synthetic flexibility [5]. The conversion of aryl iodides to boronic esters using bis(pinacolato)diboron under palladium catalysis provides access to intermediates that can be further elaborated through additional cross-coupling reactions. This approach enables the systematic exploration of different substitution patterns on the aromatic ring, including ortho-, meta-, and para-positions, each offering distinct spatial orientations for linker attachment.
Amide bond formation constitutes another fundamental transformation in Proteolysis Targeting Chimera synthesis, particularly for connecting the cereblon ligand to various linker scaffolds [8]. The use of N-hydroxysuccinimide ester activation provides a reliable method for amide formation under mild conditions, exhibiting broad tolerance for primary and secondary amines [8]. This methodology has been successfully employed in direct-to-biology platforms, where crude reaction mixtures can be evaluated directly in cell-based assays without extensive purification, significantly accelerating the optimization process.
Click chemistry approaches, particularly copper-catalyzed azide-alkyne cycloaddition, have gained prominence as bioorthogonal methods for Proteolysis Targeting Chimera assembly [9] [10]. The strain-promoted azide-alkyne cycloaddition reaction offers the advantage of proceeding under physiological conditions without the need for copper catalysts, making it suitable for in-cell assembly applications [11]. This methodology enables the modular construction of Proteolysis Targeting Chimeras through the sequential attachment of azide and alkyne-functionalized components, providing excellent selectivity and near-quantitative yields even at low concentrations.
The optimization of synthetic routes requires careful attention to both yield and scalability considerations. Multi-step sequences must be designed to minimize the number of purification steps while maintaining high overall efficiency. The development of one-pot synthetic protocols has emerged as an attractive strategy, exemplified by tandem reactions that combine multiple transformations in a single reaction vessel [12]. These approaches reduce synthetic complexity while improving atom economy and minimizing waste generation.
Protecting group strategies play a crucial role in enabling selective transformations during multi-step synthesis. tert-Butoxycarbonyl protection of amine functionalities provides stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions [6]. Similarly, tert-butyl ester protection of carboxylic acids enables orthogonal deprotection strategies that can be tailored to specific synthetic requirements.
The characterization of synthetic intermediates and final products requires comprehensive analytical validation to ensure structural integrity and purity. High-resolution mass spectrometry provides definitive molecular ion confirmation, while nuclear magnetic resonance spectroscopy enables detailed structural elucidation of both intermediates and final compounds [13]. The integration of analytical characterization throughout the synthetic sequence ensures early detection of any structural abnormalities or impurities that could impact subsequent transformations or biological activity.
X-ray crystallography represents the gold standard for obtaining atomic-level structural information about E3 ligase Ligand 23 and its interactions within ternary complexes [14] [15]. This technique provides three-dimensional molecular structures with resolution typically ranging from 1.5 to 3.0 Angstroms, enabling detailed visualization of hydrogen bonding networks, hydrophobic interactions, and conformational changes upon ligand binding [16]. The crystallographic analysis of cereblon-ligand complexes has revealed crucial insights into the molecular basis of E3 ligase recruitment and the structural determinants that govern binding selectivity.
The preparation of suitable crystals for X-ray diffraction studies requires careful optimization of crystallization conditions, including buffer composition, pH, temperature, and precipitant concentration [17]. Cereblon constructs have historically presented challenges for crystallographic studies due to requirements for co-expression with the adaptor protein DDB1 or limitations in representing full-length protein functionality [18] [19]. Recent advances in protein engineering have led to the development of truncated cereblon constructs, such as CRBNmidi, that express readily from Escherichia coli with high yields as soluble, stable protein without requiring DDB1 co-expression [18] [19].
The crystal structure determination process involves several critical steps, beginning with diffraction data collection using synchrotron radiation sources to achieve the high-intensity X-ray beams necessary for high-resolution data [17]. The resulting diffraction patterns contain information about both the crystal packing symmetry and the intensities of individual reflections, which are processed to yield structure factors that enable calculation of electron density maps [14]. Phase determination, often the most challenging aspect of structure solution, can be achieved through molecular replacement methods when similar structures are available, or through experimental phasing techniques using heavy atom derivatives.
Ternary complex crystallography has provided particularly valuable insights into the mechanism of Proteolysis Targeting Chimera action. The crystal structure of cereblon complexed with Proteolysis Targeting Chimera CFT-1297 and BRD4BD2 revealed important details about ternary complex architecture, including the spatial arrangement of the bromodomain relative to cereblon and the role of the linker in stabilizing protein-protein interactions [18]. These structures demonstrated that the bromodomain docks sideways on top of the cereblon thalidomide-binding domain, with specific regions of the bromodomain becoming buried within the complex interface.
Cryo-electron microscopy has emerged as a complementary technique that offers distinct advantages for studying large macromolecular complexes and conformationally dynamic systems [20]. Unlike X-ray crystallography, cryo-EM does not require crystal formation and can capture structures in near-native states, making it particularly valuable for analyzing E3 ligase complexes that may exhibit conformational heterogeneity [20]. Recent cryo-EM studies of the Doa10/MARCH6 E3 ligase system achieved resolutions of approximately 3.6 Angstroms, revealing unique circular membrane architectures and providing insights into substrate recognition mechanisms.
The workflow for cryo-EM structure determination involves sample preparation through vitrification in liquid ethane, followed by imaging using transmission electron microscopy under cryogenic conditions [20]. Single-particle analysis techniques enable the reconstruction of three-dimensional density maps from thousands of individual particle images, with computational methods used to account for variations in particle orientation and conformation. The resulting electron density maps can then be interpreted using atomic models, often derived from homologous crystal structures or predicted using computational methods such as AlphaFold.
Mass spectrometry approaches provide complementary structural information through the analysis of fragmentation patterns and the characterization of protein-ligand interactions [13]. High-resolution mass spectrometry enables accurate molecular weight determination and can detect subtle changes in protein conformation through hydrogen-deuterium exchange experiments. Tandem mass spectrometry techniques, including collision-induced dissociation and electron transfer dissociation, provide detailed information about the connectivity and stability of different regions within Proteolysis Targeting Chimera molecules.
The application of native mass spectrometry to Proteolysis Targeting Chimera systems has enabled direct observation of ternary complex formation and the measurement of binding stoichiometries [21]. Mass photometry represents a recent innovation that allows for label-free characterization of protein complexes in solution, providing insights into the dynamics of ternary complex assembly and the quantification of cooperative binding effects [21]. This technique has proven particularly valuable for assessing the "hook effect" phenomenon, where high Proteolysis Targeting Chimera concentrations lead to the formation of unproductive binary complexes that compete with functional ternary complexes.
Surface plasmon resonance spectroscopy provides kinetic information about binding interactions, enabling the measurement of association and dissociation rate constants for both binary and ternary complex formation [22]. These studies have revealed marked differences in ternary complex stability for different Proteolysis Targeting Chimeras, with positive cooperative degraders such as MZ1 forming comparatively stable and long-lived ternary complexes. The correlation between ternary complex dissociative half-life and the initial rate of intracellular protein degradation has established important structure-activity relationships that guide Proteolysis Targeting Chimera optimization.
Fluorescence polarization assays represent a widely used technique for measuring binding affinities between cereblon ligands and the E3 ligase [5]. This approach typically employs fluorescently labeled cereblon ligands that exhibit changes in rotational correlation time upon binding to the protein target. The development of standardized fluorescence polarization assays has enabled the rapid screening of cereblon ligand libraries and the establishment of structure-activity relationships for binding affinity optimization.
Nuclear magnetic resonance spectroscopy provides solution-state structural information that complements crystallographic studies [13]. Two-dimensional NMR techniques can reveal conformational changes upon ligand binding and provide insights into the dynamics of protein-ligand interactions. Chemical shift perturbation studies enable the mapping of binding interfaces, while relaxation measurements provide information about conformational exchange processes that may be relevant to Proteolysis Targeting Chimera mechanism of action.
The optimization of linker architecture represents one of the most critical yet challenging aspects of Proteolysis Targeting Chimera design, as the linker must enable simultaneous binding of both the protein of interest and the E3 ligase while promoting favorable protein-protein interactions within the ternary complex [23] [24]. The chemical composition, length, flexibility, and attachment points of the linker all contribute to the overall efficacy of targeted protein degradation, making systematic optimization essential for developing potent degraders.
Linker length optimization typically begins with longer variants that are systematically shortened until activity is lost, providing insights into the spatial constraints required for productive ternary complex formation [25] [26]. Empirical studies have established that optimal linker lengths generally range from 12 to 20 carbon atoms, though this can vary significantly depending on the specific protein targets and their relative orientations within the ternary complex [24]. The relationship between linker length and degradation activity often exhibits a bell-shaped profile, with both excessively short and excessively long linkers resulting in reduced efficacy due to steric hindrance or inability to bring the proteins into proper proximity, respectively.
The flexibility of the linker plays a crucial role in enabling the conformational adjustments necessary for ternary complex formation [25]. Polyethylene glycol-based linkers provide high flexibility and good aqueous solubility, making them popular choices for initial Proteolysis Targeting Chimera designs [24]. However, excessive flexibility can lead to entropic penalties that reduce binding affinity and may result in decreased selectivity due to the ability to accommodate multiple binding modes. Conversely, rigid linkers can provide enhanced selectivity by constraining the possible conformations, but may fail to accommodate the precise geometric requirements for ternary complex formation.
The incorporation of semi-rigid elements, such as aromatic rings or saturated heterocycles, represents a balanced approach that provides some conformational constraint while maintaining sufficient flexibility for productive binding [24] [25]. Piperidine and piperazine rings have proven particularly effective as linker components, offering not only structural rigidity but also basic centers that can improve aqueous solubility and cellular uptake [24]. The strategic placement of these heterocyclic elements within the linker can also provide opportunities for additional interactions with either the protein of interest or the E3 ligase.
Computational modeling approaches have emerged as valuable tools for guiding linker optimization by predicting the structural requirements for productive ternary complex formation [27]. Protein-protein docking simulations can identify favorable binding modes between the target protein and E3 ligase, providing insights into the optimal linker length and geometry required to connect the two ligands [24]. Rosetta-based modeling protocols have been developed specifically for Proteolysis Targeting Chimera design, enabling the evaluation of different linker architectures and their compatibility with ternary complex formation.
The PRosettaC method represents a notable advancement in computational Proteolysis Targeting Chimera design, using structural information of target and E3 ligase complexes along with SMILES representations of the Proteolysis Targeting Chimera to model ternary complexes [24]. This approach selects optimal ternary complexes based on Rosetta energy scores and clustering analysis, providing quantitative predictions of binding affinity and cooperativity. The correlation between computational predictions and experimental degradation data has validated this approach as a useful tool for reducing the synthetic burden associated with empirical linker optimization.
DNA-encoded library technology has revolutionized linker optimization by enabling the simultaneous synthesis and evaluation of vast numbers of Proteolysis Targeting Chimera variants [28] [29]. This approach allows for the efficient exploration of linker space through the generation of millions of compounds that can be screened in parallel for ternary complex formation and degradation activity. The selection process can distinguish between positive, negative, and non-cooperative binding modes, providing insights into the factors that govern ternary complex stability and functionality.
The attachment point of the linker to both the protein of interest ligand and the E3 ligase ligand significantly impacts the overall architecture and activity of the resulting Proteolysis Targeting Chimera [25]. Structure-based design approaches can identify solvent-exposed regions of bound ligands that are suitable for linker attachment without disrupting essential binding interactions. Co-crystal structures of ligand-protein complexes provide valuable guidance for selecting attachment points that minimize steric clashes and preserve binding affinity.
Cooperative interactions between the protein of interest and E3 ligase can be enhanced through careful linker design that promotes favorable protein-protein contacts [23]. Structure-based analysis of successful Proteolysis Targeting Chimeras has revealed that linkers can participate directly in stabilizing ternary complexes through interactions with both proteins. For example, the polyethylene glycol linker in the BRD4 degrader MZ1 forms stabilizing interactions with the VHL E3 ligase, contributing to the positive cooperativity observed for this compound [7].
Macrocyclic linker designs represent an emerging strategy for enhancing selectivity and stability through conformational constraint [25]. Cyclizing linkers can reduce the conformational entropy penalty associated with ternary complex formation while potentially improving selectivity by restricting access to unproductive binding modes. Although this approach may result in some loss of binding affinity for individual targets, the enhanced selectivity and improved ternary complex stability can lead to superior overall degradation activity.
The physicochemical properties of the linker significantly impact the drug-like characteristics of the resulting Proteolysis Targeting Chimera, including cellular permeability, solubility, and metabolic stability [24] [26]. Hydrophilic linkers such as polyethylene glycol chains can improve aqueous solubility but may reduce cellular uptake, while hydrophobic alkyl linkers may enhance membrane permeability but reduce aqueous solubility. The optimal balance between these properties often requires careful tuning of linker composition to achieve acceptable pharmacokinetic profiles.
Recent advances in direct-to-biology approaches have enabled rapid linker optimization without the need for extensive purification of individual compounds [8] [30]. These methods allow for the synthesis and evaluation of large linker libraries in microplate formats, with crude reaction mixtures being tested directly in cell-based degradation assays. The elimination of purification steps significantly accelerates the optimization process while maintaining sufficient analytical quality for meaningful structure-activity relationship development.